Cas no 1187829-86-2 (tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate)
![tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate structure](https://ja.kuujia.com/scimg/cas/1187829-86-2x500.png)
tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate 化学的及び物理的性質
名前と識別子
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- TERT-BUTYL 5-OXO-5H-SPIRO[FURO[3,4-B]PYRIDINE-7,4-PIPERIDINE]-1-CARBOXYLATE
- Spiro[furo[3,4-b]pyridine-7(5H),4'-piperidine]-1'-carboxylic acid, 5-oxo-, 1,1-dimethylethyl ester
- tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate
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- インチ: 1S/C16H20N2O4/c1-15(2,3)22-14(20)18-9-6-16(7-10-18)12-11(13(19)21-16)5-4-8-17-12/h4-5,8H,6-7,9-10H2,1-3H3
- InChIKey: ZSQXALQNQWCCOE-UHFFFAOYSA-N
- SMILES: C12C3(CCN(C(OC(C)(C)C)=O)CC3)OC(=O)C1=CC=CN=2
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 22
- 回転可能化学結合数: 3
tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00520-100MG |
tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate |
1187829-86-2 | 95% | 100MG |
¥ 1,432.00 | 2023-04-04 | |
Alichem | A029198601-1g |
Tert-butyl 5-oxo-5h-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate |
1187829-86-2 | 95% | 1g |
$877.10 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1512456-500mg |
Tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate |
1187829-86-2 | 98% | 500mg |
¥5954.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1512456-100mg |
Tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate |
1187829-86-2 | 98% | 100mg |
¥3435.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00520-500MG |
tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate |
1187829-86-2 | 95% | 500MG |
¥ 3,821.00 | 2023-04-04 | |
Chemenu | CM205603-1g |
tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate |
1187829-86-2 | 95% | 1g |
$795 | 2021-08-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD333208-1g |
tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate |
1187829-86-2 | 95+% | 1g |
¥5831.0 | 2023-04-05 | |
Ambeed | A114665-1g |
tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate |
1187829-86-2 | 95+% | 1g |
$850.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00520-250MG |
tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate |
1187829-86-2 | 95% | 250MG |
¥ 2,296.00 | 2023-04-04 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00520-5G |
tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate |
1187829-86-2 | 95% | 5g |
¥ 17,186.00 | 2023-04-04 |
tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate 関連文献
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylateに関する追加情報
tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate (CAS No. 1187829-86-2): A Comprehensive Overview
tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate, identified by its CAS number 1187829-86-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of spirocyclic heterocycles, which are known for their structural complexity and diverse biological activities. The presence of fused rings and functional groups makes it a promising candidate for further exploration in drug discovery and development.
The molecular structure of tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate features a spiro carbon linking a furan ring with a pyridine-piperidine system. This unique arrangement contributes to its potential pharmacological properties by creating multiple interaction sites with biological targets. The compound's tertiary butyl ester group at the carboxyl position enhances its solubility and stability, making it suitable for various chemical modifications and biological assays.
In recent years, spirocyclic compounds have been extensively studied due to their ability to mimic natural products and exhibit potent biological activities. Research has shown that such structures can interfere with key enzymatic pathways and cellular processes, making them valuable in the development of novel therapeutics. Specifically, tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate has been investigated for its potential in modulating inflammatory responses and neurotransmitter systems.
One of the most compelling aspects of this compound is its structural similarity to natural products that have demonstrated therapeutic efficacy. For instance, related spirocyclic compounds have been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The furan ring in tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate is particularly noteworthy, as it can engage in hydrogen bonding interactions with biological targets, enhancing binding affinity.
The pyridine-piperidine moiety is another critical feature that contributes to the compound's pharmacological potential. This system is known to interact with a variety of biological targets, including receptors and enzymes involved in pain perception, cognition, and immune regulation. Studies have indicated that modifications at this core structure can significantly alter the biological activity of the compound. For example, derivatives with different substituents on the piperidine ring have shown varying degrees of efficacy in preclinical models.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate with biological targets. These simulations have provided valuable insights into how structural modifications can optimize its pharmacological properties. For instance, virtual screening studies have identified promising analogs that may exhibit enhanced potency or selectivity in targeting specific disease-related pathways.
In addition to its potential therapeutic applications, tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate has also been explored as a scaffold for developing novel chemical probes. Chemical probes are essential tools in drug discovery that allow researchers to investigate the function of specific biological targets. By using this compound as a starting point, scientists can generate libraries of derivatives with tailored properties for high-throughput screening assays.
The synthesis of tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. However, recent developments in synthetic methodologies have made it more feasible to construct such complex molecules efficiently. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been particularly useful in achieving the desired structural features.
Ongoing research continues to uncover new applications for this compound in various therapeutic areas. For example, studies are being conducted to evaluate its potential as an antiviral agent by targeting viral proteases or polymerases. Additionally, its anti-inflammatory properties make it a candidate for treating chronic diseases such as rheumatoid arthritis or inflammatory bowel disease.
The safety and pharmacokinetic profiles of tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate are also under investigation to ensure its suitability for clinical development. Preclinical studies are being carried out to assess its toxicity profile, metabolic stability, and distribution within the body. These studies are crucial for determining whether the compound can progress to human trials without significant safety concerns.
In conclusion, tert-butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate (CAS No. 1187829-86-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutics. As research continues to advance our understanding of its pharmacological properties,this compound holds significant promise for addressing unmet medical needs.
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